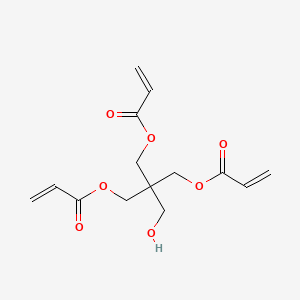

Pentaerythritol triacrylate

Cat. No. B3422966

M. Wt: 298.29 g/mol

InChI Key: HVVWZTWDBSEWIH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09206117B2

Procedure details

Into a 1-liter separable flask were put 667 parts (2 mol) of pentaerythritol triacrylate (manufactured by Nippon Kayaku, trade name: KAYARAD PET-30), 222 g (1 mol) of isophorone diisocyanate and 0.18 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.18 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 6 hours to give a urethane acrylate of isophorone diisocyanate and pentaerythritol triacrylate.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:5][CH2:6][C:7]([CH2:20][OH:21])([CH2:14][O:15][C:16](=[O:19])[CH:17]=[CH2:18])[CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])(=[O:4])[CH:2]=[CH2:3].[O:22]=[C:23]=[N:24][CH:25]1[CH2:34][C:33]([CH3:36])([CH3:35])[CH2:32][C:27]([CH3:37])([CH2:28][N:29]=[C:30]=[O:31])[CH2:26]1.COC1C=CC(O)=CC=1.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[NH2:24][C:1]([O:5][CH2:6][CH3:7])=[O:4].[O:22]=[C:23]=[N:24][CH:25]1[CH2:34][C:33]([CH3:36])([CH3:35])[CH2:32][C:27]([CH3:37])([CH2:28][N:29]=[C:30]=[O:31])[CH2:26]1.[C:16]([O:15][CH2:14][C:7]([CH2:20][OH:21])([CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])[CH2:6][O:5][C:1](=[O:4])[CH:2]=[CH2:3])(=[O:19])[CH:17]=[CH2:18] |f:3.4.5,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO

|

Step Two

|

Name

|

|

|

Quantity

|

222 g

|

|

Type

|

reactant

|

|

Smiles

|

O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(O)C=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

With stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 1-liter separable flask were put

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

air was introduced into the liquid through a glass tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be 70° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be between 70 and 80° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)O.NC(=O)OCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09206117B2

Procedure details

Into a 1-liter separable flask were put 667 parts (2 mol) of pentaerythritol triacrylate (manufactured by Nippon Kayaku, trade name: KAYARAD PET-30), 222 g (1 mol) of isophorone diisocyanate and 0.18 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.18 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 6 hours to give a urethane acrylate of isophorone diisocyanate and pentaerythritol triacrylate.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:5][CH2:6][C:7]([CH2:20][OH:21])([CH2:14][O:15][C:16](=[O:19])[CH:17]=[CH2:18])[CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])(=[O:4])[CH:2]=[CH2:3].[O:22]=[C:23]=[N:24][CH:25]1[CH2:34][C:33]([CH3:36])([CH3:35])[CH2:32][C:27]([CH3:37])([CH2:28][N:29]=[C:30]=[O:31])[CH2:26]1.COC1C=CC(O)=CC=1.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[NH2:24][C:1]([O:5][CH2:6][CH3:7])=[O:4].[O:22]=[C:23]=[N:24][CH:25]1[CH2:34][C:33]([CH3:36])([CH3:35])[CH2:32][C:27]([CH3:37])([CH2:28][N:29]=[C:30]=[O:31])[CH2:26]1.[C:16]([O:15][CH2:14][C:7]([CH2:20][OH:21])([CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])[CH2:6][O:5][C:1](=[O:4])[CH:2]=[CH2:3])(=[O:19])[CH:17]=[CH2:18] |f:3.4.5,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO

|

Step Two

|

Name

|

|

|

Quantity

|

222 g

|

|

Type

|

reactant

|

|

Smiles

|

O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(O)C=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

With stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 1-liter separable flask were put

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

air was introduced into the liquid through a glass tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be 70° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be between 70 and 80° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)O.NC(=O)OCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09206117B2

Procedure details

Into a 1-liter separable flask were put 667 parts (2 mol) of pentaerythritol triacrylate (manufactured by Nippon Kayaku, trade name: KAYARAD PET-30), 222 g (1 mol) of isophorone diisocyanate and 0.18 parts of hydroquinone monomethyl ether. With stirring, air was introduced into the liquid through a glass tube, and the liquid temperature was made to be 70° C. Thereto was added 0.18 parts of dibutyltin dilaurate and while the reaction temperature was adjusted to be between 70 and 80° C., reaction was performed for 6 hours to give a urethane acrylate of isophorone diisocyanate and pentaerythritol triacrylate.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:5][CH2:6][C:7]([CH2:20][OH:21])([CH2:14][O:15][C:16](=[O:19])[CH:17]=[CH2:18])[CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])(=[O:4])[CH:2]=[CH2:3].[O:22]=[C:23]=[N:24][CH:25]1[CH2:34][C:33]([CH3:36])([CH3:35])[CH2:32][C:27]([CH3:37])([CH2:28][N:29]=[C:30]=[O:31])[CH2:26]1.COC1C=CC(O)=CC=1.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[NH2:24][C:1]([O:5][CH2:6][CH3:7])=[O:4].[O:22]=[C:23]=[N:24][CH:25]1[CH2:34][C:33]([CH3:36])([CH3:35])[CH2:32][C:27]([CH3:37])([CH2:28][N:29]=[C:30]=[O:31])[CH2:26]1.[C:16]([O:15][CH2:14][C:7]([CH2:20][OH:21])([CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])[CH2:6][O:5][C:1](=[O:4])[CH:2]=[CH2:3])(=[O:19])[CH:17]=[CH2:18] |f:3.4.5,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO

|

Step Two

|

Name

|

|

|

Quantity

|

222 g

|

|

Type

|

reactant

|

|

Smiles

|

O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(O)C=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

With stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 1-liter separable flask were put

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

air was introduced into the liquid through a glass tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be 70° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be between 70 and 80° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)O.NC(=O)OCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)OCC(COC(C=C)=O)(COC(C=C)=O)CO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |